4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide
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Overview
Description
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is a compound that belongs to the class of thiazolidinediones. Thiazolidinediones are known for their diverse biological activities, including antimicrobial, anticancer, and antidiabetic properties
Scientific Research Applications
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide has several scientific research applications:
Mechanism of Action
Safety and Hazards
The safety and hazards associated with TZDs derivatives would depend on the specific compound and its intended use. It’s important to note that a dose of an anticancer drug sufficient to kill cancer cells is often lethal to the normal tissue and leads to many side effects, which in turn, limits its treatment efficacy .
Future Directions
The development of novel antimicrobial and anticancer therapeutic agents is one of the fundamental goals in medicinal chemistry . Despite major breakthroughs in many areas of modern medicine, significant rise in multi-drug resistant microbial infections and cancer has become an economic as well as a serious health care problem . Therefore, there is an increasing need for new medicinal organic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide typically involves the condensation of thiazolidine-2,4-dione with suitable aldehydes and subsequent reactions to introduce the piperidine and phenethyl groups . One common method involves the use of OxymaPure/N,N’-diisopropylcarbodiimide coupling methodology, which provides excellent yields and minimizes by-products .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar coupling methodologies, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with different biological activities .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A core structure in many antidiabetic drugs, known for its insulin-sensitizing properties.
Pioglitazone: A thiazolidinedione used clinically to treat type 2 diabetes.
Rosiglitazone: Another thiazolidinedione with similar antidiabetic effects.
Uniqueness
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide is unique due to its combination of the thiazolidinedione core with a piperidine and phenethyl group, which may enhance its biological activity and specificity compared to other thiazolidinediones .
Properties
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15-12-24-17(23)20(15)14-7-10-19(11-8-14)16(22)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLGVXNGSZPNNM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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